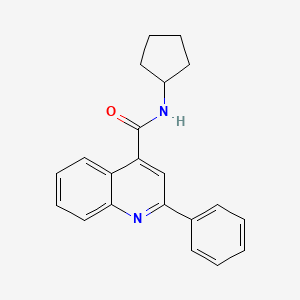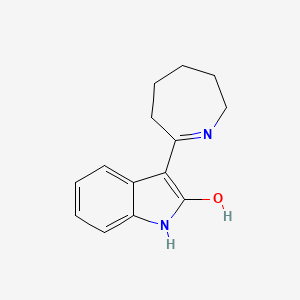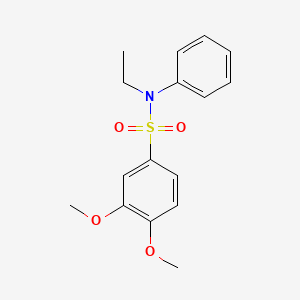![molecular formula C16H11F3N2O2 B5689235 6-(2-furyl)-2-[3-(trifluoromethyl)benzyl]-3(2H)-pyridazinone](/img/structure/B5689235.png)
6-(2-furyl)-2-[3-(trifluoromethyl)benzyl]-3(2H)-pyridazinone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-(2-furyl)-2-[3-(trifluoromethyl)benzyl]-3(2H)-pyridazinone, also known as TFP, is a synthetic compound that has been widely used in scientific research due to its unique chemical properties. This compound belongs to the family of pyridazinone derivatives and is known to exhibit a wide range of biological activities.
作用机制
The exact mechanism of action of 6-(2-furyl)-2-[3-(trifluoromethyl)benzyl]-3(2H)-pyridazinone is not fully understood. However, it is believed to interact with various cellular targets including enzymes, receptors, and ion channels. 6-(2-furyl)-2-[3-(trifluoromethyl)benzyl]-3(2H)-pyridazinone has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the inflammatory response. It has also been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis.
Biochemical and Physiological Effects:
6-(2-furyl)-2-[3-(trifluoromethyl)benzyl]-3(2H)-pyridazinone has been found to exhibit a wide range of biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6. 6-(2-furyl)-2-[3-(trifluoromethyl)benzyl]-3(2H)-pyridazinone has also been found to inhibit the production of reactive oxygen species (ROS) and the activation of nuclear factor kappa B (NF-κB). In addition, 6-(2-furyl)-2-[3-(trifluoromethyl)benzyl]-3(2H)-pyridazinone has been shown to induce the expression of heat shock proteins (HSPs), which are involved in cellular stress responses.
实验室实验的优点和局限性
One of the major advantages of 6-(2-furyl)-2-[3-(trifluoromethyl)benzyl]-3(2H)-pyridazinone is its ability to selectively inhibit the activity of COX-2 without affecting the activity of COX-1. This makes it a valuable tool for studying the role of COX-2 in various biological processes. However, 6-(2-furyl)-2-[3-(trifluoromethyl)benzyl]-3(2H)-pyridazinone has some limitations as well. It has been found to be unstable in aqueous solutions and has a short half-life in vivo. In addition, 6-(2-furyl)-2-[3-(trifluoromethyl)benzyl]-3(2H)-pyridazinone has been found to exhibit some toxicity at high concentrations.
未来方向
There are several areas of future research that could be explored using 6-(2-furyl)-2-[3-(trifluoromethyl)benzyl]-3(2H)-pyridazinone. One area of interest is the development of more stable analogs of 6-(2-furyl)-2-[3-(trifluoromethyl)benzyl]-3(2H)-pyridazinone that could be used in vivo. Another area of interest is the study of the role of 6-(2-furyl)-2-[3-(trifluoromethyl)benzyl]-3(2H)-pyridazinone in the regulation of autophagy, a cellular process that is involved in the degradation of damaged organelles and proteins. Finally, 6-(2-furyl)-2-[3-(trifluoromethyl)benzyl]-3(2H)-pyridazinone could be used as a tool for studying the role of COX-2 in various disease states such as cancer and inflammation.
In conclusion, 6-(2-furyl)-2-[3-(trifluoromethyl)benzyl]-3(2H)-pyridazinone is a synthetic compound that has been widely used in scientific research due to its unique chemical properties. It has been found to exhibit a wide range of biological activities and has been used as a tool for studying various biological processes. While 6-(2-furyl)-2-[3-(trifluoromethyl)benzyl]-3(2H)-pyridazinone has some limitations, it remains a valuable tool for studying the role of COX-2 in various biological processes and disease states.
合成方法
The synthesis of 6-(2-furyl)-2-[3-(trifluoromethyl)benzyl]-3(2H)-pyridazinone involves the reaction of 2-furylacetonitrile with 3-(trifluoromethyl)benzyl bromide in the presence of a base such as potassium carbonate. The resulting product is then subjected to a cyclization reaction to form the final compound.
科学研究应用
6-(2-furyl)-2-[3-(trifluoromethyl)benzyl]-3(2H)-pyridazinone has been extensively used in scientific research as a tool for studying various biological processes. It has been found to exhibit a wide range of biological activities including anti-inflammatory, anti-tumor, and anti-viral properties. 6-(2-furyl)-2-[3-(trifluoromethyl)benzyl]-3(2H)-pyridazinone has also been used as a fluorescent probe for studying protein-ligand interactions.
属性
IUPAC Name |
6-(furan-2-yl)-2-[[3-(trifluoromethyl)phenyl]methyl]pyridazin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11F3N2O2/c17-16(18,19)12-4-1-3-11(9-12)10-21-15(22)7-6-13(20-21)14-5-2-8-23-14/h1-9H,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKTSXMZRXKUBLM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)CN2C(=O)C=CC(=N2)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11F3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(furan-2-yl)-2-(3-(trifluoromethyl)benzyl)pyridazin-3(2H)-one | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-({[5-(2-fluorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetyl)morpholine](/img/structure/B5689156.png)
![2-[3-(4-chlorophenyl)-6-oxo-1(6H)-pyridazinyl]-N-(3-methoxyphenyl)acetamide](/img/structure/B5689160.png)
![8-[(3,5-dimethylisoxazol-4-yl)carbonyl]-2-(2-pyridin-2-ylethyl)-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5689162.png)
![3-[(4-methyl-3,6-dihydropyridin-1(2H)-yl)sulfonyl]-N-(tetrahydrofuran-3-yl)benzamide](/img/structure/B5689170.png)

![(3aR*,9bR*)-2-[(2,4-dimethyl-1,3-thiazol-5-yl)carbonyl]-1,2,3,9b-tetrahydrochromeno[3,4-c]pyrrole-3a(4H)-carboxylic acid](/img/structure/B5689188.png)
![4-[4-(2-methyl-1H-indol-3-yl)-1,3-thiazol-2-yl]phenol](/img/structure/B5689194.png)
![N-{[3-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl}-7-isopropyl-N-methyl[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxamide](/img/structure/B5689197.png)

![N-{2-[5-(tetrahydro-2-furanyl)-1,2,4-oxadiazol-3-yl]ethyl}-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide](/img/structure/B5689219.png)
![2-(3-methyl-2-buten-1-yl)-N-(2-methylphenyl)-3-oxo-2,8-diazaspiro[4.5]decane-8-carboxamide](/img/structure/B5689230.png)
![4-(4-{5-[(4-methylpiperidin-1-yl)methyl]-1H-tetrazol-1-yl}butanoyl)-1,4-oxazepan-6-ol](/img/structure/B5689240.png)
